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Compound of Interest

Compound Name:
3-Cyclopropylprop-2-yne-1-

sulfonyl chloride

CAS No.: 2174001-71-7

Cat. No.: B2787782 Get Quote

Executive Analysis: The Dual-Function
Pharmacophore
3-Cyclopropylprop-2-yne-1-sulfonyl chloride (hereafter referred to as CP-Alk-SO2Cl)

represents a specialized bifunctional building block. Unlike standard aliphatic sulfonyl chlorides,

this molecule integrates a cyclopropyl bioisostere for improved metabolic stability and

lipophilicity, with a propargylic alkyne handle for bioorthogonal ligation (CuAAC "Click"

chemistry) or Sonogashira coupling.

This guide provides the target elemental specifications, compares the compound against

standard alternatives (Propargyl sulfonyl chloride and Cyclopropanesulfonyl chloride), and

outlines the rigorous experimental protocols required for its validation.

Chemical Specifications & Elemental Analysis Data
As a high-value intermediate, strict adherence to elemental composition is required to ensure

downstream reaction stoichiometry. The following data represents the Target Theoretical

Values calculated for the pure electrophile.

Molecular Formula: C₆H₇ClO₂S Molecular Weight: 178.64 g/mol
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Table 1: Elemental Analysis Target Specifications
Element Theoretical Mass %

Acceptable Range
(±0.4%)

Detection Method

Carbon (C) 40.34% 39.94% – 40.74% Combustion (CO₂)

Hydrogen (H) 3.95% 3.55% – 4.35% Combustion (H₂O)

Nitrogen (N) 0.00%
< 0.10% (Impurity

limit)
Combustion (N₂)

Sulfur (S) 17.95% 17.55% – 18.35%
Flask Combustion /

Titration

Chlorine (Cl) 19.85% 19.45% – 20.25%
Potentiometric

Titration (AgNO₃)

Critical Quality Attribute (CQA): The Chlorine content is the primary indicator of functional

integrity. A value <19.4% typically indicates hydrolysis to the sulfonic acid (

) or formation of the anhydride.

Comparative Performance Analysis
Researchers often choose between CP-Alk-SO2Cl and its simpler analogs. The table below

objectively compares these options based on steric, electronic, and stability parameters.

Table 2: Functional Comparison of Sulfonyl Chloride
Linkers
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Feature
CP-Alk-SO2Cl

(Target)

Prop-2-yne-1-

sulfonyl Cl

Cyclopropanesulfony

l Cl

Structure

Lipophilicity (cLogP) ~1.2 (Moderate) ~0.4 (Low) ~0.8 (Moderate)

Steric Bulk High (Cyclopropyl tail) Low (Linear) Medium (Compact)

Bioorthogonal Utility Yes (Internal Alkyne) Yes (Terminal Alkyne) No

Hydrolytic Stability Moderate Low (High reactivity) High

Primary Application

Stable Linkers,

Fragment-Based Drug

Discovery (FBDD)

Rapid "Click" Tagging Bioisostere Installation

Key Insight: The cyclopropyl group in CP-Alk-SO2Cl serves as a "metabolic bumper," reducing

the rate of oxidative metabolism at the propargylic position compared to the unsubstituted

propargyl analog [1]. However, the internal alkyne is less reactive in standard CuAAC click

chemistry than the terminal alkyne of Prop-2-yne-1-sulfonyl chloride, often requiring ruthenium

catalysis (RuAAC) or elevated temperatures.

Experimental Protocols (SOPs)
Synthesis & Purification Workflow
Since this compound is prone to hydrolysis, a rigorous synthesis and isolation protocol is

required. The recommended route proceeds via the oxidative chlorination of the corresponding

thioacetate or isothiouronium salt.

Step-by-Step Methodology:

Precursor Preparation: React 3-cyclopropylprop-2-yn-1-ol with Methanesulfonyl chloride

(MsCl) and TEA to form the mesylate.

Thiolation: Treat the mesylate with Potassium Thioacetate (KSAc) in DMF to generate the

thioester.

Oxidative Chlorination (The Critical Step):
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Reagents: N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile.

Procedure: Dissolve thioester in MeCN/HCl (5:1). Cool to 0°C. Add NCS (4 equiv) portion-

wise over 20 mins.

Observation: Reaction turns lime-green (Cl₂ generation) then fades.

Workup: Dilute with Et₂O (not EtOAc, to avoid transesterification byproducts). Wash with

brine. Dry over MgSO₄.

Purification: Rapid filtration through a silica plug (eluent: 10% Et₂O in Hexanes). Do not distill

(explosion hazard of propargylic sulfonyl chlorides).

Analytical Validation Workflow
To confirm identity and purity, follow this self-validating sequence.

Crude CP-Alk-SO2Cl

1H NMR (CDCl3)
Check: δ 4.5 (CH2), 0.7-0.9 (cPr)

Structural ID

Titration (AgNO3)
Target: 19.8% Cl

Purity Quant

Derivatization
(w/ Benzylamine)

Stability Check

Release for Use

Pass

Pass

HPLC-MS
(Sulfonamide)

Confirm Mass

Pass

Click to download full resolution via product page

Figure 1:Analytical Validation Logic. Direct MS analysis of sulfonyl chlorides is unstable;

derivatization with benzylamine to the stable sulfonamide is the industry standard for purity

assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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